2,2,3,4,4,4-Hexafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate
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Overview
Description
2,2,3,4,4,4-Hexafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts high thermal stability, chemical resistance, and low surface energy, making it valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,4,4,4-Hexafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate typically involves the reaction of 2,2,3,4,4,4-Hexafluorobutanol with 2,2,3,3,3-pentafluoropropyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at low temperatures to prevent decomposition of the reactants and to ensure high yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall efficiency and safety of the process.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the carbonate group.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 2,2,3,4,4,4-Hexafluorobutanol and 2,2,3,3,3-pentafluoropropanol.
Oxidation and Reduction: The compound is generally resistant to oxidation and reduction due to the stability imparted by the fluorine atoms.
Common Reagents and Conditions:
Nucleophiles: Such as amines or alcohols, can be used in substitution reactions.
Acids and Bases: Can catalyze hydrolysis reactions.
Major Products Formed:
Hydrolysis Products: 2,2,3,4,4,4-Hexafluorobutanol and 2,2,3,3,3-pentafluoropropanol.
Substitution Products: Depending on the nucleophile used, various substituted carbonates can be formed.
Scientific Research Applications
2,2,3,4,4,4-Hexafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of fluorinated polymers and other fluorinated compounds.
Biology: Its derivatives are used in the development of fluorinated surfactants and biomaterials.
Medicine: Investigated for use in drug delivery systems due to its stability and biocompatibility.
Industry: Employed in the production of high-performance coatings, lubricants, and sealants due to its chemical resistance and low surface energy.
Mechanism of Action
The compound exerts its effects primarily through its chemical stability and resistance to degradation. The multiple fluorine atoms create a strong electron-withdrawing effect, stabilizing the molecule and making it less reactive. This stability is beneficial in applications where long-term performance and resistance to harsh conditions are required.
Comparison with Similar Compounds
- 2,2,3,4,4,4-Hexafluorobutyl methacrylate
- 2,2,3,4,4,4-Hexafluorobutyl acrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
Uniqueness: 2,2,3,4,4,4-Hexafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate is unique due to the presence of both hexafluorobutyl and pentafluoropropyl groups, which impart a combination of properties from both fluorinated segments. This results in enhanced thermal stability, chemical resistance, and low surface energy compared to similar compounds that may only contain one type of fluorinated group.
Properties
Molecular Formula |
C8H5F11O3 |
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Molecular Weight |
358.11 g/mol |
IUPAC Name |
2,2,3,4,4,4-hexafluorobutyl 2,2,3,3,3-pentafluoropropyl carbonate |
InChI |
InChI=1S/C8H5F11O3/c9-3(7(14,15)16)5(10,11)1-21-4(20)22-2-6(12,13)8(17,18)19/h3H,1-2H2 |
InChI Key |
FXFKLBUDNZVTJH-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(F)(F)F)F)(F)F)OC(=O)OCC(C(F)(F)F)(F)F |
Origin of Product |
United States |
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